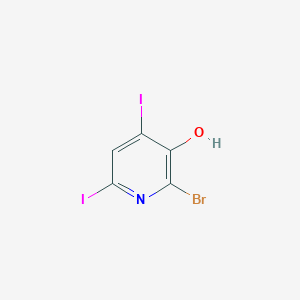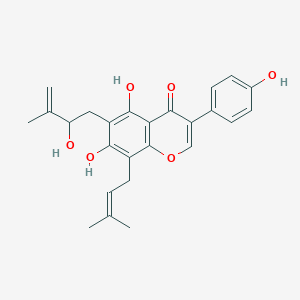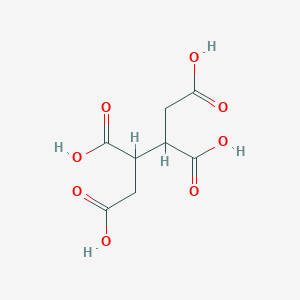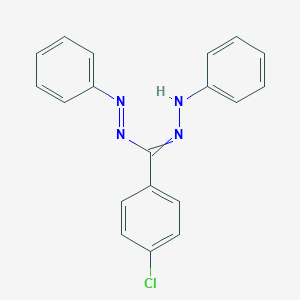
1,5-Diphenyl-3-(4-chlorophenyl)formazan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diphenyl-3-(4-chlorophenyl)formazan is a member of the formazan family, which are intensely colorful compounds characterized by the structure [-N=N-C®=N-NH-]. Formazans are closely related to azo dyes and are known for their deep color and redox chemistry, which derive from their nitrogen-rich backbone . The compound this compound is particularly notable for its use in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-(4-chlorophenyl)formazan can be synthesized through several methods:
-
Reaction of Diazonium Compounds with Aldehyde Hydrazones: : This is one of the most common procedures. Hydrazones, which are electron-rich compounds, react with diazonium salts either at a nitrogen or a carbon atom to produce formazans. The diazonium salts couple to the amine nitrogen in the hydrazone with displacement of a hydrogen to give the intermediate, which then rearranges to the formazan .
-
Reaction of Active Methylene Compounds with Diazonium Salts: : Diazonium salts add to active methylene compounds to form an intermediate azo compound, followed by the addition of a second diazonium salt under more alkaline conditions, yielding tetrazene, which then forms a 3-substituted formazan .
-
Oxidation of Hydrazidines: : Formazans can also be produced by the oxidation of the corresponding hydrazidines, usually prepared via the reaction of hydrazonyl halides with the appropriate hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,5-Diphenyl-3-(4-chlorophenyl)formazan undergoes several types of chemical reactions:
-
Oxidation: : Oxidation of formazans results in their conversion into colorless tetrazolium salts. Common oxidants include mercuric oxide, nitric acid, isoamyl nitrite, N-bromo succinimide, potassium permanganate, lead tetra-acetate, and t-butyl hypochlorite .
-
Reduction: : Formazans can be reduced to form tetrazolyl radicals or formazan, depending on the conditions .
-
Substitution: : The nitrogen-rich backbone of formazans allows for various substitution reactions, particularly with transition metal ions to form highly colored complexes (chelates) .
Common Reagents and Conditions
Reducing Agents: Various reducing agents can be used depending on the desired product, including hydrazine derivatives.
Major Products
Tetrazolium Salts: Formed through oxidation reactions.
Tetrazolyl Radicals: Formed through reduction reactions.
Colored Complexes: Formed through substitution reactions with transition metal ions.
科学的研究の応用
1,5-Diphenyl-3-(4-chlorophenyl)formazan has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,5-Diphenyl-3-(4-chlorophenyl)formazan involves its redox chemistry and ability to form complexes with metal ions. The compound’s nitrogen-rich backbone allows it to participate in various redox reactions, which are central to its function in analytical and biological applications . The formation of colored complexes with metal ions is a key aspect of its use in dye and pigment production .
類似化合物との比較
1,5-Diphenyl-3-(4-chlorophenyl)formazan can be compared with other formazans and azo dyes:
1,5-Diphenylformazan: Similar structure but lacks the 4-chlorophenyl group, resulting in different chemical properties and applications.
3-Methyl-1,5-diphenylformazan: Contains a methyl group instead of the 4-chlorophenyl group, leading to variations in reactivity and color properties.
Tetrazolium Salts: Precursors to formazans, used in similar applications but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
特性
IUPAC Name |
N'-anilino-4-chloro-N-phenyliminobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c20-16-13-11-15(12-14-16)19(23-21-17-7-3-1-4-8-17)24-22-18-9-5-2-6-10-18/h1-14,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXMARXENIIWPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408328 |
Source


|
| Record name | (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-15-7 |
Source


|
| Record name | (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
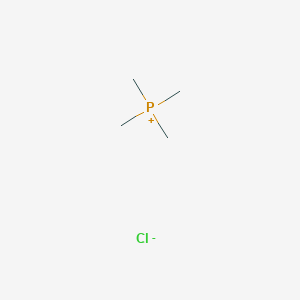

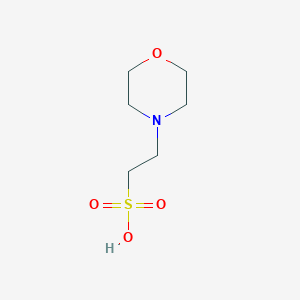
![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)


